molecular formula C7H3F2NS B1350952 2,6-Difluorophenyl isothiocyanate CAS No. 207974-17-2

2,6-Difluorophenyl isothiocyanate

Cat. No.: B1350952
CAS No.: 207974-17-2
M. Wt: 171.17 g/mol
InChI Key: DBSXNGIBAKYMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluorophenyl isothiocyanate, also known as 1,3-difluoro-2-isothiocyanatobenzene, is an aryl isocyanate compound. It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring and an isothiocyanate group at the 1 position. This compound is used as an intermediate in the synthesis of various organic and pharmaceutical compounds .

Biochemical Analysis

Biochemical Properties

2,6-Difluorophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with amino groups in proteins, forming stable thiourea linkages. It is commonly used in the synthesis of enzyme inhibitors and in the study of enzyme mechanisms. For instance, this compound can react with lysine residues in enzymes, leading to the inhibition of enzyme activity. This interaction is crucial for understanding enzyme function and for the development of enzyme inhibitors as potential therapeutic agents .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of kinases, which are key regulators of cell signaling pathways. This inhibition can lead to alterations in gene expression and changes in cellular metabolism, affecting cell growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The compound reacts with nucleophilic groups, such as amino and thiol groups, in proteins and enzymes. This reaction results in the formation of stable thiourea or dithiocarbamate linkages, leading to the inhibition or activation of enzyme activity. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and organ toxicity. These threshold effects are important for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular biomolecules, affecting metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the biological effects of this compound and for developing strategies to mitigate potential adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can be taken up by cells via specific transporters, leading to its accumulation in certain tissues. These interactions are important for understanding the pharmacokinetics and biodistribution of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals or post-translational modifications. This localization can affect the activity and function of this compound, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorophenyl isothiocyanate can be synthesized from difluoroaniline. The process involves the reaction of difluoroaniline with thiophosgene under controlled conditions to form the isothiocyanate derivative . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluorophenyl isothiocyanate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated isothiocyanates. This makes it particularly useful in the synthesis of fluorinated organic compounds and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

1,3-difluoro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSXNGIBAKYMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398649
Record name 2,6-Difluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207974-17-2
Record name 2,6-Difluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,3-Difluoro-2-isothiocyanato-benzene was synthesized as follows, according to scheme 1. A solution of 2,6-difluoro aniline (0.13 g, 1.01 mmol) in dichloromethane (10.00 ml) was treated with thiophosgene (0.12 g, 1.06 mmol) and diisopropylethylamine (0.26 g, 2.01 mmol). The mixture was stirred for 1 h at room temperature. The solvent was then evaporated, leaving 1,3-difluoro-2-isothiocyanato-benzene (0.17 g, 99%) as a light brown gum, which was used crude.
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluorophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2,6-Difluorophenyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2,6-Difluorophenyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
2,6-Difluorophenyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
2,6-Difluorophenyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
2,6-Difluorophenyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.